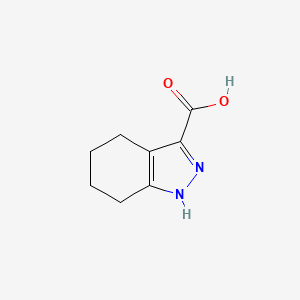

4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid

Description

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXNHFZBFJMHGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349466 | |

| Record name | 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6076-13-7, 714255-28-4 | |

| Record name | 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6076-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

An In-depth Technical Guide:

Abstract

4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid, bicyclic scaffold combined with a versatile carboxylic acid handle makes it an invaluable starting point for the synthesis of diverse compound libraries aimed at various biological targets. This guide provides an in-depth analysis of its core chemical properties, established synthetic routes, characteristic reactivity, and significant applications in the field of drug discovery. We will explore the causality behind experimental methodologies, present key data in accessible formats, and offer field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Tetrahydroindazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole rings, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are known to possess a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1][3][4] The partially saturated analog, 4,5,6,7-tetrahydro-1H-indazole, retains the key hydrogen bond donor/acceptor features of the pyrazole ring while introducing a three-dimensional cyclohexane fragment. This modification can improve physicochemical properties such as solubility and metabolic stability, which are critical for drug development.

This compound (THICA) emerges as a particularly strategic derivative. The carboxylic acid group at the 3-position serves as a primary anchor for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) through the synthesis of amides, esters, and other analogs.[5]

Caption: Evolution from the aromatic indazole core to the functionalized THICA scaffold.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of THICA define its handling, reactivity, and formulation potential. It is typically a beige solid powder.[6] A summary of its key properties is presented below.

Table 1: Physicochemical Properties of THICA

| Property | Value | Source |

| IUPAC Name | This compound | [7] |

| CAS Number | 6076-13-7 | [6][7][8] |

| Molecular Formula | C₈H₁₀N₂O₂ | [7][8] |

| Molecular Weight | 166.18 g/mol | [6][7] |

| Melting Point | 266-270 °C (decomposes) | [6] |

| Appearance | Beige solid powder | [6] |

| Solubility | Slightly soluble in DMSO, Methanol, and Ethanol (heating may be required) | [6] |

| XlogP | 1.3 | [7] |

Spectroscopic Profile

While specific spectra should be run for each batch, the expected spectroscopic features are as follows:

-

¹H NMR: The spectrum would show broad multiplets in the aliphatic region (~1.7-2.7 ppm) corresponding to the eight protons of the saturated cyclohexane ring. A broad singlet for the N-H proton of the pyrazole ring is expected, typically downfield (>10 ppm). The carboxylic acid proton (COOH) will also appear as a very broad singlet, often further downfield.

-

¹³C NMR: The spectrum will display four distinct signals in the aliphatic region for the CH₂ groups of the cyclohexane ring. Carbon signals for the pyrazole ring will appear in the aromatic/olefinic region, with the C3 carbon bearing the carboxylic acid group being significantly deshielded. The carbonyl carbon of the carboxylic acid will be observed at the lowest field (~160-170 ppm).

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and an N-H stretch (~3200-3400 cm⁻¹).

-

Mass Spectrometry: In electrospray ionization (ESI) mode, the compound would readily show the [M+H]⁺ ion at m/z 167.08 and the [M-H]⁻ ion at m/z 165.07.

Synthesis and Reactivity

Synthesis of THICA

A common and efficient method for synthesizing the tetrahydroindazole core involves the condensation of a 1,3-dicarbonyl equivalent with hydrazine. For THICA, the reaction between ethyl 2-oxocyclohexanecarboxylate and hydrazine hydrate is a standard approach, followed by saponification of the resulting ester.

Caption: General synthetic workflow for this compound.

Experimental Protocol 1: Synthesis of THICA

Causality Statement: This two-step, one-pot procedure is favored for its efficiency. Using ethanol as a solvent facilitates both the initial condensation and the subsequent saponification. The initial reaction is typically run under reflux to overcome the activation energy for the cyclization, while the final acidification must be done carefully in an ice bath to control the exothermic neutralization and ensure clean precipitation of the product.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl 2-oxocyclohexanecarboxylate (1 equivalent) and ethanol (5-10 volumes).

-

Hydrazine Addition: Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature.

-

Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Saponification: Cool the mixture to room temperature. Add an aqueous solution of sodium hydroxide (2.5 equivalents) and heat again to reflux for 2-3 hours to hydrolyze the ester.

-

Workup and Isolation: Cool the reaction mixture in an ice bath. Slowly acidify with concentrated hydrochloric acid (HCl) until the pH is ~2-3.

-

Purification: A precipitate will form. Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The resulting solid is often of sufficient purity for subsequent steps, but can be recrystallized from an ethanol/water mixture if necessary.

Core Reactivity: The Carboxylic Acid Handle

The primary utility of THICA in drug discovery lies in the reactivity of its carboxylic acid group. This functional group is an ideal electrophilic partner for nucleophiles, most commonly amines, to form stable amide bonds. This reaction is the cornerstone of library synthesis for SAR exploration.

Experimental Protocol 2: General Procedure for Amide Coupling

Causality Statement: Standard amide coupling protocols are employed to convert the carboxylic acid into a more reactive species. The use of a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) is a field-proven method. EDC activates the carboxylic acid, while HOBt suppresses side reactions (like N-acylurea formation) and minimizes racemization if chiral amines are used. A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is included to neutralize the HCl salt of EDC and the acid formed during the reaction.

-

Activation: In a dry flask under an inert atmosphere (e.g., Nitrogen), dissolve THICA (1 equivalent) in an anhydrous aprotic solvent like DMF or DCM.

-

Add HOBt (1.2 equivalents) and EDC.HCl (1.2 equivalents).

-

Add triethylamine (3 equivalents) and stir the mixture at room temperature for 15-20 minutes. This period allows for the formation of the active ester intermediate.

-

Amine Addition: Add the desired primary or secondary amine (1.0-1.1 equivalents) to the reaction mixture.

-

Reaction: Stir at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction with ethyl acetate or DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.

Applications in Medicinal Chemistry and Drug Discovery

Derivatives of THICA have been investigated for a multitude of biological activities, underscoring its importance as a versatile scaffold.[4][9] The indazole core can engage in crucial hydrogen bonding and hydrophobic interactions within protein active sites, while the substituent introduced via the carboxylic acid can be tailored to target specific pockets or regions.

Key Biological Activities of THICA Derivatives:

-

Anti-inflammatory Activity: Many THICA amides and esters have shown potential as anti-inflammatory agents.[3][10]

-

Anticancer Agents: The scaffold is a component of molecules designed as inhibitors of protein kinases, which are critical targets in oncology.[1][4]

-

Antimicrobial Agents: Functionalized tetrahydroindazoles have demonstrated activity against various bacterial and fungal strains.[1][3]

-

CNS Activity: Certain derivatives have been explored for their effects on serotonin pathways, suggesting potential as antidepressants.[10]

-

Ion Channel Modulation: THICA has been used in the preparation of ORAI channel inhibitors, which are involved in calcium signaling.[6]

Caption: The central role of THICA in generating diverse derivatives for various biological applications.

Safety and Handling

As a laboratory chemical, THICA requires careful handling to minimize exposure and ensure user safety. The Globally Harmonized System (GHS) classifications indicate it is an irritant and may have other harmful effects.[7]

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| Warning | H315: Causes skin irritation.[7] H319: Causes serious eye irritation.[7] May also include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) from some suppliers.[7] |

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[11][12] If handling large quantities or generating dust, use a respirator.[11]

-

Handling: Avoid breathing dust.[13] Use only in a well-ventilated area, preferably a chemical fume hood.[12][13] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[11][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][13] Keep away from incompatible materials such as strong oxidizing agents.[11]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for drug discovery. Its robust synthesis, well-defined reactivity, and the proven success of its derivatives make it a high-value scaffold for generating novel chemical entities. The combination of a rigid, three-dimensional core with a synthetically tractable carboxylic acid handle provides researchers with a reliable platform to systematically probe biological systems and develop next-generation therapeutics. Understanding its fundamental chemical properties, as detailed in this guide, is the first step toward unlocking its full potential in the laboratory.

References

- PubChem. This compound. [Link]

- PubChem. 4,5,6,7-tetrahydro-1H-indazole. [Link]

- PrepChem.com. This compound. [Link]

- ResearchGate.

- Der Pharma Chemica.

- Journal of Chemical and Pharmaceutical Research. Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)

- ResearchGate. Scheme 20.

- Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. [Link]

- PubChemLite. This compound. [Link]

- PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

- Chem-Impex. 1H-Indazole-3-carboxylic acid. [Link]

- ACS Publications - The Journal of Organic Chemistry.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. INDAZOLE-3-CARBOXYLIC ACID | 6076-13-7 [chemicalbook.com]

- 7. This compound | C8H10N2O2 | CID 648852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [cymitquimica.com]

- 9. pnrjournal.com [pnrjournal.com]

- 10. Buy 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | 32275-63-1 [smolecule.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. aksci.com [aksci.com]

A Multi-Technique Guide to the Structural Elucidation of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid

Introduction

In the landscape of modern medicinal chemistry, nitrogen-containing heterocyclic scaffolds are paramount. Among these, the indazole core and its derivatives are frequently employed in the development of therapeutic agents, demonstrating a wide array of biological activities including anti-inflammatory, anti-tumor, and protein kinase inhibition properties.[1][2][3] The specific analogue, 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid (THICA), represents a valuable building block, combining the aromaticity of the pyrazole ring with the conformational flexibility of a saturated carbocycle.

The unambiguous confirmation of its molecular structure is a non-negotiable prerequisite for its use in drug design, patent applications, and regulatory submissions. A flawed or incomplete structural assignment can jeopardize an entire research program. This guide provides an in-depth, multi-technique workflow for the complete structural elucidation of THICA. Moving beyond a simple recitation of procedures, we will explore the causality behind each experimental choice, demonstrating how a synergistic and self-validating analytical cascade provides irrefutable proof of structure. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for structural verification.

Chapter 1: Foundational Analysis & Hypothesis Generation

The journey of structural elucidation begins not with complex instrumentation, but with fundamental chemical principles. The molecular formula, derived from a preliminary analysis, serves as the bedrock upon which our structural hypothesis is built.

1.1. Elemental Composition and Degree of Unsaturation

The first crucial piece of data is the molecular formula: C₈H₁₀N₂O₂ .[4] From this, we calculate the Degree of Unsaturation (DoU), a simple yet powerful tool that predicts the total number of rings and/or multiple bonds within the molecule.

-

Formula: DoU = C - (H/2) + (N/2) + 1

-

Calculation: DoU = 8 - (10/2) + (2/2) + 1 = 8 - 5 + 1 + 1 = 5

A DoU of 5 immediately suggests a structure of significant complexity. For our target molecule, this is hypothesized to comprise:

-

One double bond in the pyrazole ring (1 unit).

-

The pyrazole ring itself (1 unit).

-

The fused cyclohexene ring (1 unit).

-

The carboxyl C=O double bond (1 unit).

-

One additional double bond within the fused ring system.

This initial calculation aligns perfectly with the proposed structure of THICA and provides a quantitative check for all subsequent spectroscopic data.

1.2. Functional Group Identification via Infrared (IR) Spectroscopy

Before delving into the intricacies of atomic connectivity, we must confirm the presence of key functional groups. Fourier-Transform Infrared (FT-IR) spectroscopy is the ideal tool for this rapid initial assessment. The causal choice for this technique lies in its ability to quickly verify the building blocks of our molecule—the carboxylic acid, the N-H bond, and the aliphatic ring—before investing time in more complex experiments.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and taking a background spectrum.

-

Place a small, solid sample of the synthesized THICA directly onto the crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Process the data by performing a baseline correction and peak picking.

Expected Vibrational Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid | Confirms the presence of the acid moiety. The broadness is due to hydrogen bonding.[5] |

| ~3200 (medium) | N-H stretch | Indazole Ring | Indicates the presence of the pyrazole N-H tautomer. |

| ~2950-2850 (strong) | C-H stretch | Aliphatic CH₂ | Confirms the saturated tetrahydro portion of the molecule. |

| ~1700 (strong) | C=O stretch | Carboxylic Acid | Unambiguous evidence for the carbonyl group. |

| ~1620 (medium) | C=N / C=C stretch | Indazole/Alkene | Consistent with the conjugated system of the pyrazole ring. |

This initial survey provides strong, tangible evidence for the key functional components of our hypothesized structure, allowing us to proceed with confidence.

Caption: Workflow for the initial hypothesis generation and validation.

Chapter 2: Unambiguous Formula and Fragmentation with Mass Spectrometry

While foundational analysis provides strong clues, it lacks definitive proof of the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. The decision to use HRMS, specifically with a technique like electrospray ionization (ESI) coupled to an Orbitrap or Time-of-Flight (TOF) analyzer, is driven by the need for sub-5 ppm mass accuracy. This level of precision allows for the unequivocal determination of the elemental composition, distinguishing C₈H₁₀N₂O₂ from other potential isobaric formulas.

Experimental Protocol: ESI-HRMS

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

-

Set the mass analyzer to a high-resolution setting (>60,000 FWHM).

-

Perform tandem MS (MS/MS) experiments by mass-selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.[6]

Expected HRMS Data and Interpretation: The primary goal is to match the observed mass to the theoretical exact mass.

| Parameter | Expected Value | Significance |

| Molecular Formula | C₈H₁₀N₂O₂ | --- |

| Theoretical Exact Mass | 166.07422 Da | The calculated mass based on the most abundant isotopes.[4] |

| Observed [M+H]⁺ | ~167.0815 Da | Confirms the molecular weight in positive ion mode. |

| Observed [M-H]⁻ | ~165.0671 Da | Confirms the molecular weight in negative ion mode; often more intense for acids. |

Tandem MS (MS/MS) for Structural Insight: Fragmenting the molecule provides a "fingerprint" that can be pieced together to validate the proposed structure. The fragmentation pathways are not random; they are governed by the principles of chemical stability.

Proposed Fragmentation Pathway for [M+H]⁺:

| Precursor m/z | Fragment m/z | Neutral Loss | Fragment Identity | Rationale |

|---|---|---|---|---|

| 167.0815 | 149.0710 | H₂O (18.0105 Da) | [M+H-H₂O]⁺ | Facile loss of water from the carboxylic acid. |

| 167.0815 | 123.0815 | CO₂ (43.9898 Da) | [M+H-CO₂]⁺ | Decarboxylation is a common fragmentation for carboxylic acids. |

| 123.0815 | 95.0658 | C₂H₄ (28.0313 Da) | [C₆H₇N₂]⁺ | Retro-Diels-Alder (RDA) fragmentation of the tetrahydro ring, a key diagnostic pathway for cyclohexene-fused systems. |

Caption: Proposed MS/MS fragmentation pathway for THICA.

Chapter 3: Definitive Connectivity via NMR Spectroscopy

Mass spectrometry confirms what we have, but Nuclear Magnetic Resonance (NMR) spectroscopy tells us how it is all connected. It is the cornerstone of structure elucidation, providing an atomic-level map of the molecule. A full suite of 1D and 2D NMR experiments is not just best practice; it is a self-validating system essential for trustworthiness.

One-Dimensional (1D) NMR: The Initial Sketch

¹H and ¹³C NMR spectra provide the initial census of hydrogen and carbon environments in the molecule.

Experimental Protocol: 1D NMR Acquisition

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic, as it allows for the observation of exchangeable protons like -OH and -NH.

-

Acquire a ¹H spectrum, ensuring sufficient spectral width to observe all signals, including the downfield acid proton.

-

Acquire a broadband proton-decoupled ¹³C spectrum. A quantitative ¹³C experiment (with a longer relaxation delay) can also be run to aid in distinguishing quaternary carbons.

-

Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Atom(s) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| COOH | ~12.5 | ~162.0 | br s | Broad singlet, exchangeable with D₂O. |

| NH | ~13.0 | --- | br s | Broad singlet, exchangeable with D₂O. Tautomerism can affect this shift. |

| C4-H ₂ | ~2.5 | ~22.0 | m | Protons adjacent to the pyrazole ring. |

| C7-H ₂ | ~2.6 | ~22.5 | m | Protons adjacent to the pyrazole ring. |

| C5-H ₂ | ~1.7 | ~23.0 | m | Aliphatic protons. |

| C6-H ₂ | ~1.7 | ~23.5 | m | Aliphatic protons. |

| C3 | --- | ~140.0 | s | Quaternary carbon bearing the carboxyl group. |

| C3a | --- | ~115.0 | s | Quaternary bridgehead carbon. |

| C7a | --- | ~145.0 | s | Quaternary bridgehead carbon. |

Two-Dimensional (2D) NMR: The Connectivity Blueprint

While 1D NMR provides the parts list, 2D NMR experiments build the final assembly. They are essential for unambiguously connecting the protons and carbons.

Experimental Protocol: 2D NMR Acquisition

Using the same sample from the 1D experiments:

-

COSY (Correlation Spectroscopy): Acquire a standard gradient-selected (gCOSY) experiment to map ³JHH couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Acquire a phase-sensitive gHSQC experiment to correlate each proton to its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gHMBC experiment, optimizing the long-range coupling delay for ~8 Hz. This is the key experiment for connecting molecular fragments across quaternary carbons.

Interpretation of Key 2D NMR Correlations:

-

COSY: Will show a clear correlation pathway through the aliphatic ring: H4 ↔ H5 ↔ H6 ↔ H7 . This confirms the integrity of the six-membered ring.

-

HSQC: Will definitively link each proton signal (C4-H₂, C5-H₂, etc.) to its corresponding carbon signal, populating the table above with verified assignments.

-

HMBC (The Definitive Proof): This experiment provides the most critical data by showing correlations over 2-3 bonds. The logic is to use the assigned protons to "walk" across the molecular skeleton.

Key Expected HMBC Correlations:

| Proton(s) | Correlates to Carbon(s) | Significance of Correlation |

|---|---|---|

| N-H | C3, C7a | Crucial: Unambiguously places the N-H proton within the pyrazole ring and confirms its tautomeric form. |

| C4-H₂ | C3a, C5, C7a | Connects the aliphatic ring to the pyrazole core at the correct fusion points. |

| C7-H₂ | C3a, C6, C7a | Further confirms the ring fusion and connectivity. |

| C4-H₂ / C7-H₂ | C3 | Links the "top" of the aliphatic ring to the C3 carbon bearing the carboxylic acid. |

Caption: Key HMBC correlations confirming the core structure of THICA.

Chapter 4: Absolute Proof via Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides an exceptionally strong case for the proposed structure in the solution phase, single-crystal X-ray crystallography offers the ultimate, irrefutable proof of atomic connectivity and stereochemistry in the solid state. It provides a 3D snapshot of the molecule, resolving any remaining ambiguity.

The primary challenge is often not the data collection itself, but the preparation of a diffraction-quality single crystal. This requires patience and methodical screening of conditions.

Experimental Protocol: Crystal Growth

-

Solvent Selection: Screen for solvents in which the compound has moderate solubility. Good candidates include ethanol, methanol, ethyl acetate, or mixtures with less polar solvents like hexane.

-

Slow Evaporation: Prepare a nearly saturated solution of THICA in a chosen solvent in a vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this small vial inside a larger, sealed jar containing a "poor" solvent (one in which the compound is insoluble, e.g., hexane). The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.

-

Crystal Mounting and Data Collection: Once suitable crystals have formed, a single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas within the X-ray diffractometer. A full sphere of diffraction data is then collected.

Data Interpretation: The output of a successful crystallography experiment is an electron density map from which the precise position of every non-hydrogen atom can be determined. This data will confirm:

-

Absolute Connectivity: Every bond will be explicitly mapped.

-

Tautomeric Form: The position of the hydrogen on the indazole nitrogen will be definitively located, confirming the 1H-indazole tautomer.

-

Bond Lengths and Angles: Will confirm the aromaticity of the pyrazole ring and the single/double bond nature of the fused system.

-

Conformation: Will reveal the solid-state conformation of the six-membered ring (e.g., half-chair).

Caption: The workflow for single-crystal X-ray crystallography analysis.

Conclusion

The structural elucidation of this compound is a case study in the power of a logical, multi-technique analytical strategy. By beginning with foundational principles (DoU) and progressing through orthogonal and complementary techniques, we build a case that is both compelling and self-validating. Infrared spectroscopy confirms functional groups, high-resolution mass spectrometry provides the exact molecular formula and fragmentation clues, and a comprehensive suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter, delivering an unambiguous three-dimensional structure.

This rigorous, evidence-based approach ensures the highest level of scientific integrity, providing the absolute structural certainty required for advancing compounds through the demanding pipelines of chemical research and drug development.

References

- Synthesis molecular docking and DFT studies on novel indazole deriv

- Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. (2023). Pharmaceuticals. [Link]

- The mass fragments of indole and indazole synthetic cannabimimetic compounds in GC-EI-MS, GC-positive CI-MS, and GC-negative CI-MS analyses. (2020).

- This compound. PubChem. [Link]

- Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2024).

- Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Tre

- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica. [Link]

- Indazole containing compounds as therapeutic agents. (2018).

Sources

- 1. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C8H10N2O2 | CID 648852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

The Tetrahydroindazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity, Mechanisms of Action, and Therapeutic Potential of Tetrahydroindazole Derivatives

Authored by: A Senior Application Scientist

Abstract

The tetrahydroindazole core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by tetrahydroindazole derivatives. We will delve into the key therapeutic areas where these compounds show significant promise, including oncology, inflammation, and infectious diseases. The narrative will focus on the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to elucidate their biological functions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical motif.

Introduction: The Rise of the Tetrahydroindazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, has long been a staple in medicinal chemistry.[1] Its partially saturated counterpart, the tetrahydroindazole, offers a three-dimensional architecture that provides a unique conformational landscape for molecular recognition by biological targets.[2] This structural feature, combined with the synthetic tractability of the scaffold, has led to the discovery of numerous tetrahydroindazole derivatives with potent and selective biological activities.[1] These compounds have been shown to modulate the function of key proteins involved in various disease pathologies, establishing the tetrahydroindazole core as a critical component in the development of novel therapeutics.[1][2]

Anticancer Activity: A Multi-pronged Approach to Oncology

Tetrahydroindazole derivatives have demonstrated significant potential as anticancer agents through the modulation of various oncogenic pathways.[3][4] Their mechanisms of action are diverse, ranging from the inhibition of key cell cycle regulators to the disruption of metabolic pathways essential for tumor growth.[2][5]

Inhibition of Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases are a family of serine/threonine kinases that play a pivotal role in regulating cell cycle progression.[2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several tetrahydroindazole derivatives have been identified as potent inhibitors of CDK2/cyclin complexes.[2][6]

-

Mechanism of Action: These inhibitors typically act as ATP-competitive binders, occupying the ATP-binding pocket of the CDK and preventing the phosphorylation of downstream substrates required for cell cycle transitions.[2] The inhibition of CDK2, for instance, can lead to cell cycle arrest at the G1/S checkpoint, ultimately inducing apoptosis in cancer cells.[2][6]

A high-throughput screen identified 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one as a hit compound for CDK2/cyclin A inhibition.[2] Subsequent optimization of this scaffold led to analogues with improved binding affinity and inhibitory activity against various CDK2/cyclin complexes.[2][6]

Workflow for Screening CDK2 Inhibitors

Caption: Workflow for the discovery and development of tetrahydroindazole-based CDK2 inhibitors.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Human dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine synthesis pathway, which is crucial for the proliferation of rapidly dividing cells, including cancer cells.[5] Tetrahydroindazole derivatives have been identified as a novel class of potent human DHODH inhibitors.[5]

-

Mechanism of Action: By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, leading to a halt in DNA and RNA synthesis and subsequent cell cycle arrest and apoptosis.[5] The specificity of these compounds towards the de novo pyrimidine synthesis pathway can be demonstrated by uridine rescue experiments.[5]

Structure-activity relationship (SAR) studies have been conducted to optimize the potency and metabolic stability of these DHODH inhibitors.[5] For example, modifications to the aromatic substituents on the tetrahydroindazole core have led to compounds with high potency in enzymatic and cell-based assays.[5]

| Compound | Modification | DHODH IC50 (nM) | Cell Growth Inhibition (ARN8 cells) IC50 (µM) |

| (R)-HZ00 | Pyridyl Ar¹ substituent | ~100 | ~1 |

| (R)-HZ05 | Tetrahydrobenzisoxazolyl Ar¹ substituent | <50 | <1 |

| Compound 30 | Optimized HZ00 analogue | Potent | More potent than (R)-HZ00 |

| Compound 38 | Optimized HZ00 analogue | Potent | More potent than (R)-HZ00 |

| Compound 51 | Optimized HZ analogue | Potent | Potent |

Table 1: SAR of Tetrahydroindazole-based DHODH Inhibitors. Data synthesized from[5].

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

Chronic inflammation is a key driver of numerous diseases. Tetrahydroindazole derivatives have shown significant promise as anti-inflammatory agents by targeting enzymes and signaling pathways that are central to the inflammatory response.[1][7]

Inhibition of Cyclooxygenase-2 (COX-2)

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

-

Mechanism of Action: Indazole and its derivatives have been shown to inhibit COX-2 activity.[7] The proposed mechanism involves blocking the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins.

Modulation of Pro-inflammatory Cytokines

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β) play a crucial role in orchestrating the inflammatory cascade.[7]

-

Mechanism of Action: Tetrahydroindazole derivatives have been shown to suppress the production of these cytokines.[7] The underlying mechanism may involve the inhibition of upstream signaling pathways, such as the NF-κB pathway, which are critical for the transcription of pro-inflammatory genes.[5]

Signaling Pathway of Pro-inflammatory Cytokine Inhibition

Caption: Proposed mechanism of anti-inflammatory action of tetrahydroindazole derivatives.

Other Notable Biological Activities

The therapeutic potential of tetrahydroindazole derivatives extends beyond oncology and inflammation.

-

Sigma-2 Receptor Ligands: These compounds have been developed as potent and selective ligands for the sigma-2 receptor, which is implicated in various CNS disorders and cancer.[8][9] Medicinal chemistry optimization has led to compounds with high potency and favorable drug-like properties.[8]

-

Antituberculosis Activity: Novel tetrahydroindazole-based compounds have been identified as potent inhibitors of Mycobacterium tuberculosis (MTB).[10] These compounds exhibit activity in the low micromolar range against replicating MTB and show no toxicity to mammalian cells, making them a promising lead scaffold for the development of new anti-TB drugs.[10]

-

Interleukin-2 Inducible T-cell Kinase (ITK) Inhibitors: Tetrahydroindazole derivatives have been developed as selective ITK inhibitors for the potential treatment of inflammatory disorders like asthma.[11][12] Structure-guided drug design has led to potent and selective inhibitors with good preclinical ADME properties.[11]

Experimental Protocols

In Vitro DHODH Inhibition Assay

This protocol describes a colorimetric kinetic assay to determine the inhibitory activity of tetrahydroindazole derivatives against human DHODH.[5]

Materials:

-

Recombinant human DHODH enzyme

-

2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q analog)

-

2,6-Dichlorophenolindophenol (DCIP)

-

Dihydroorotate (DHO)

-

Test compounds (tetrahydroindazole derivatives)

-

Assay buffer (e.g., Tris-HCl with detergent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the assay buffer, DHODH enzyme, and the coenzyme Q analog.

-

Add the diluted test compounds to the respective wells.

-

Initiate the reaction by adding DHO to all wells.

-

Immediately start monitoring the reduction of DCIP by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a microplate reader.

-

Calculate the reaction rates (Vmax) for each compound concentration from the linear portion of the kinetic curve.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)

This protocol is a standard in vivo model to assess the acute anti-inflammatory activity of test compounds.[7]

Materials:

-

Wistar rats

-

Carrageenan solution (1% w/v in saline)

-

Test compounds (tetrahydroindazole derivatives)

-

Vehicle (e.g., saline, carboxymethyl cellulose)

-

Pletysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Acclimatize the rats to the experimental conditions.

-

Divide the animals into groups: vehicle control, standard drug, and test compound groups (at different doses).

-

Administer the test compounds or standard drug orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), inject a sub-plantar injection of carrageenan solution into the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group at each time point.

-

Analyze the data statistically to determine the significance of the anti-inflammatory effect.

Conclusion and Future Directions

The tetrahydroindazole scaffold has unequivocally demonstrated its value in medicinal chemistry, yielding a plethora of compounds with diverse and potent biological activities. The successful development of inhibitors for targets such as CDKs, DHODH, and ITK highlights the therapeutic potential of this chemical class in oncology and inflammatory diseases. The ability of these derivatives to also engage targets in the central nervous system and infectious agents further underscores their versatility.

Future research in this area should continue to focus on:

-

Structure-based drug design: Leveraging X-ray crystallography and computational modeling to design next-generation inhibitors with enhanced potency and selectivity.

-

Exploration of new biological targets: Expanding the scope of screening to identify novel therapeutic applications for the tetrahydroindazole scaffold.

-

Optimization of pharmacokinetic and pharmacodynamic properties: Fine-tuning the ADME properties of lead compounds to ensure their suitability for clinical development.

The continued exploration of the chemical space around the tetrahydroindazole core promises to deliver novel and effective therapies for a wide range of human diseases.

References

- Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry. [Link]

- Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives.

- Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Europe PMC. [Link]

- Biological Activities of Tetrahydroisoquinolines Derivatives.

- Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PubMed Central (PMC). [Link]

- Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

- Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PubMed. [Link]

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PubMed Central (PMC). [Link]

- Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. PubMed. [Link]

- Identification, synthesis, and pharmacological evaluation of tetrahydroindazole based ligands as novel antituberculosis agents. PubMed. [Link]

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]

- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv

- Biological Activities of Thiadiazole Derivatives: A Review.

- Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. PubMed Central (PMC). [Link]

- Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Deriv

- Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modul

- Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia. [Link]

- Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. PubMed. [Link]

- Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv

- Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives.

- Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

- Synthesis and biological evaluation of indazole derivatives.

- Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. PubMed Central (PMC). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification, synthesis, and pharmacological evaluation of tetrahydroindazole based ligands as novel antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

The Tetrahydroindazole Core: A Technical Guide to its Physicochemical Properties for Drug Discovery Professionals

Introduction: The Versatility of a Privileged Scaffold

The 4,5,6,7-tetrahydroindazole scaffold is a bicyclic heterocycle of significant interest in modern medicinal chemistry. Comprising a pyrazole ring fused to a cyclohexane ring, this structure serves as a versatile framework in the design of therapeutic agents. Its prominence is exemplified by its role as the core of potent inhibitors targeting human dihydroorotate dehydrogenase (DHODH), an enzyme implicated in autoimmune diseases and cancer.[1][2][3][4][5] The conformational rigidity of the saturated ring, combined with the hydrogen bonding capabilities and tunable electronics of the pyrazole moiety, provides a unique three-dimensional architecture for targeted drug design.

This guide offers an in-depth exploration of the fundamental physical and chemical properties of the tetrahydroindazole core. Moving beyond a singular application, we will dissect the intrinsic characteristics of this scaffold to provide researchers, scientists, and drug development professionals with the foundational knowledge required to expertly manipulate and characterize these molecules. Understanding these core properties is paramount for optimizing solubility, predicting metabolic fate, and designing efficient synthetic routes—critical steps in the journey from hit identification to a candidate drug.[2]

Part 1: Physical and Spectroscopic Properties

The physical properties of a drug candidate profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile. For the tetrahydroindazole series, these properties are dictated by the interplay between the polar pyrazole ring and the nonpolar saturated carbocycle.

Solubility, Lipophilicity, and Melting Point

The solubility of tetrahydroindazole derivatives is a critical parameter that often requires careful optimization. The parent scaffold possesses moderate lipophilicity, but this is highly dependent on substitution.

-

Solubility: Aqueous solubility can be a challenge for highly substituted, lipophilic analogues. For instance, in the development of DHODH inhibitors, certain compounds were found to be markedly less soluble, necessitating more elaborate formulations for in vivo studies.[2] Conversely, strategic introduction of polar groups or additional nitrogen atoms into substituents has been employed as a tactic to decrease lipophilicity and potentially enhance solubility and metabolic stability.[2][6]

-

Lipophilicity: The octanol-water partition coefficient (logP) is a key determinant of a molecule's ability to cross biological membranes. The saturated ring contributes significantly to the lipophilic character of the scaffold.

-

Melting Point: The melting point is a fundamental indicator of purity and crystal lattice stability. As with other crystalline solids, this is a sharp, well-defined transition for pure tetrahydroindazoles.

Table 1: Physical Properties of Select Tetrahydroindazoles

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Source |

| 4,5,6,7-Tetrahydro-1H-indazole | C₇H₁₀N₂ | 122.17 | 80-84 | 140-142 (at 2 mmHg) | [7][8] |

| 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | C₈H₁₀N₂O₂ | 166.18 | 254 | N/A | [1] |

Acidity and Basicity (pKa)

Spectroscopic Profile

Unambiguous structural confirmation relies on a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.

-

¹H NMR: Protons on the saturated ring typically appear as complex multiplets in the upfield region (~1.5-3.0 ppm). The C3-proton of the pyrazole ring, if present, appears further downfield. The N-H proton is often a broad singlet and its chemical shift is solvent-dependent.

-

¹³C NMR: The spectra will show distinct signals for the sp² carbons of the pyrazole ring and the sp³ carbons of the cyclohexane moiety.

-

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assigning specific proton and carbon signals, especially in complex, substituted analogues.[9][10][11]

-

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns. Electrospray ionization (ESI) is a common technique for generating the molecular ion ([M+H]⁺).[9][11] High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition.[10]

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups. A characteristic N-H stretching band will be present for N-unsubstituted tetrahydroindazoles. Carbonyl stretches (C=O) are also easily identified if such substituents are present.

Part 2: Chemical Properties and Reactivity

The chemical reactivity of the tetrahydroindazole scaffold can be considered in two parts: reactions involving the aromatic pyrazole ring and those involving the saturated carbocyclic ring.

Synthesis of the Tetrahydroindazole Core

The most common and direct route to the 4,5,6,7-tetrahydroindazole core is the condensation reaction between a 2-(hydroxymethylene)cyclohexanone derivative (or a related 1,3-dicarbonyl equivalent) and a hydrazine. This versatile reaction allows for the introduction of substituents on the pyrazole ring by using a substituted hydrazine.

Caption: General synthesis of the tetrahydroindazole core.

Reactivity of the Pyrazole Ring: N-Alkylation

The N-H proton of the pyrazole ring is the primary site of reactivity. Deprotonation with a base, such as sodium hydride (NaH), followed by the addition of an electrophile (e.g., an alkyl halide) leads to N-alkylation. A key challenge in this reaction is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position.

The choice of base and solvent system is critical for directing the regiochemical outcome. Studies on the related indazole scaffold have shown that using NaH in tetrahydrofuran (THF) often favors the thermodynamically more stable N1-alkylated product.[6][12] However, steric and electronic effects from other substituents on the ring can significantly influence the N1/N2 ratio.[6][12]

Caption: Regioselectivity in the N-alkylation of tetrahydroindazoles.

Reactivity of the Saturated Ring

The fused cyclohexane ring is generally less reactive than the pyrazole moiety. Its chemistry is typical of cycloalkanes. However, it is a key site for metabolic oxidation. In vitro metabolic stability studies have shown that this ring can undergo hydroxylation, mediated by cytochrome P450 enzymes.[2] Understanding these metabolic hotspots is crucial for designing analogues with improved pharmacokinetic profiles. While not extensively explored in the context of tetrahydroindazole drug discovery, the double bond in a partially unsaturated ring could potentially undergo reactions like hydrogenation or epoxidation, offering further avenues for structural modification.

Part 3: Experimental Protocols & Characterization Workflow

A robust and logical workflow is essential for the synthesis and validation of novel tetrahydroindazole analogues. The process must be self-validating, with each step confirming the outcome of the previous one.

Caption: Standard workflow for the synthesis and characterization of tetrahydroindazoles.

Protocol: NMR Spectroscopic Analysis

Objective: To confirm the covalent structure and regiochemistry of a novel N-alkylated tetrahydroindazole.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[7] The choice of solvent is critical; DMSO-d₆ can be useful for observing exchangeable protons like N-H, while CDCl₃ is a common choice for general organic compounds.

-

Acquisition of 1D Spectra:

-

Record a ¹H NMR spectrum. This provides initial information on the types of protons and their integration.

-

Record a ¹³C NMR spectrum (often using a proton-decoupled pulse program like zgpg30) to observe all unique carbon environments.

-

-

Acquisition of 2D Spectra (Causality):

-

COSY: Run a COSY experiment to establish proton-proton coupling networks. This is essential for tracing the connectivity within the saturated ring and any alkyl chains.

-

HSQC: Run an HSQC experiment to correlate directly bonded protons and carbons. This allows for the unambiguous assignment of carbon signals based on their attached protons.

-

HMBC: Run an HMBC experiment to observe correlations between protons and carbons over 2-3 bonds. This is the key experiment for determining N-alkylation regiochemistry. For an N1-alkylated product, a correlation will be observed between the methylene protons of the alkyl group (N-CH₂) and the C7a carbon of the indazole core. For an N2-alkylated product, a correlation would be seen between the N-CH₂ protons and the C3 carbon.[6]

-

-

Data Analysis: Integrate and assign all peaks in the spectra, using the 2D correlation data to build the final structural assignment.

Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition of the synthesized molecule.

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol) that is compatible with the ionization source.

-

Instrument Setup: Calibrate the mass spectrometer (e.g., a time-of-flight or Orbitrap instrument) using a known standard to ensure high mass accuracy.

-

Analysis: Infuse the sample into the ESI source. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ adduct.

-

Data Interpretation: Compare the measured accurate mass of the molecular ion to the theoretical mass calculated for the expected chemical formula. A mass error of <5 ppm provides high confidence in the assigned elemental composition.

Protocol: X-Ray Crystallography

Objective: To provide unambiguous, three-dimensional structural proof, including absolute stereochemistry if the molecule is chiral.

-

Crystal Growth (The Critical Step): This is often the most challenging part. Grow single crystals of the compound by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. Common solvent systems include ethyl acetate/hexanes, methanol, or dichloromethane.

-

Data Collection: Mount a suitable single crystal on a diffractometer. The crystal is cooled (typically to 100-120 K) and irradiated with monochromatic X-rays.[10] The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map. This model is then refined against the experimental data to determine the precise atomic positions.

-

Validation: The final structure is validated to ensure it is a chemically reasonable model that accurately fits the data. The resulting CIF (Crystallographic Information File) provides definitive proof of the molecular structure. X-ray crystallography is considered the "gold standard" and was instrumental in confirming the binding mode of tetrahydroindazole-based DHODH inhibitors.[7]

References

- Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability.

- 4,5,6,7-tetrahydro-1H-indazole - ChemSynthesis. ChemSynthesis.

- Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability | Journal of Medicinal Chemistry - ACS Publications.

- Regioselective N-alkylation of the 1H-indazole scaffold - Beilstein Journals. Beilstein Journals.

- Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed. PubMed.

- Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. - SciLifeLab Publications.

- Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability - PubMed. PubMed.

- This compound - Matrix Scientific.

- Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability | Request PDF - ResearchGate.

- Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands - PubMed Central. PubMed Central.

- Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Europe PMC.

- 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem. PubChem.

- Development of Tetrahydroindazole‐Based Potent and Selective Sigma‐2 Receptor Ligands - SciSpace. SciSpace.

Sources

- 1. 6076-13-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. [publications.scilifelab.se]

- 4. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. d-nb.info [d-nb.info]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Chemical Space of Indazole-3-Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Foreword: The Privileged Scaffold in Modern Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and conformational rigidity have made it a cornerstone in the design of a multitude of biologically active molecules. Among the various substituted indazoles, the indazole-3-carboxylic acid core has emerged as a particularly fruitful starting point for the exploration of new chemical space. This guide provides an in-depth technical exploration of indazole-3-carboxylic acids, from fundamental synthetic strategies to their diverse applications in drug discovery, with a focus on the rationale behind experimental design and the elucidation of structure-activity relationships (SAR).

The Indazole-3-Carboxylic Acid Core: Physicochemical Landscape and Analytical Characterization

The 1H-indazole-3-carboxylic acid tautomer is the most thermodynamically stable and commonly encountered form.[1] Understanding its fundamental properties is crucial for any synthetic or biological investigation.

Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₂ | [2][3] |

| Molecular Weight | 162.15 g/mol | [2][3] |

| Melting Point | 262-271 °C (decomposes) | [3][4] |

| Appearance | Off-white to yellow crystalline powder | [3] |

| pKa | ~3-4 (carboxylic acid) | Inferred from typical carboxylic acid pKa values |

Analytical Characterization: A Self-Validating System

Rigorous characterization is paramount to ensure the identity and purity of synthesized indazole-3-carboxylic acid and its derivatives. A multi-technique approach provides a self-validating system for structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the core structure and the position of substituents. The proton spectrum typically shows characteristic signals for the aromatic protons of the indazole ring and the carboxylic acid proton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, particularly the characteristic C=O and O-H stretching frequencies of the carboxylic acid.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compounds and intermediates.

Navigating the Synthetic Landscape: Accessing the Indazole-3-Carboxylic Acid Core and Its Derivatives

The synthesis of the indazole-3-carboxylic acid scaffold can be approached through several strategic routes. The choice of a particular method often depends on the desired substitution pattern on the indazole ring and the availability of starting materials.

Established Synthetic Routes to the Core Structure

Several methods have been reported for the synthesis of the indazole-3-carboxylic acid core, with some being more amenable to scale-up than others.

-

From Isatin: A classical approach involves the hydrolysis of isatin with a strong base, followed by diazotization and reduction to form an aryl hydrazine, which then undergoes cyclization under acidic conditions to yield the indazole-3-carboxylic acid.[5] However, the use of potentially explosive diazonium salts makes this route less favorable for large-scale synthesis.[5]

-

From Phenylhydrazine and Benzaldehyde: A safer and more scalable route starts with the reaction of phenylhydrazine and benzaldehyde to form a benzaldehyde phenylhydrazone, which can be further cyclized and oxidized to afford the desired product.[5]

-

From Anthranilic Acid Derivatives: More recent methods utilize anthranilic acid amides or esters as starting materials, which can be converted to 1H-indazole-3-carboxylic acid derivatives in a one-pot reaction involving in-situ generation of a diazonium salt.[6]

Workflow for the Synthesis of 1H-Indazole-3-Carboxylic Acid via Lithiation

A common and versatile laboratory-scale synthesis involves the protection of the indazole nitrogen, followed by directed ortho-lithiation and carboxylation.

Caption: Synthesis of 1H-indazole-3-carboxylic acid via SEM protection and lithiation.

Experimental Protocol: Synthesis of 1H-Indazole-3-Carboxylic Acid

This protocol is adapted from a literature procedure and illustrates the lithiation-carboxylation approach.[7]

-

Protection: To a solution of indazole in a suitable solvent (e.g., THF), add a base (e.g., NaH) followed by (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl) to protect the N1 position.

-

Lithiation: Dissolve the N-SEM protected indazole in dry THF and cool the solution to -70°C under an inert atmosphere (e.g., nitrogen or argon).

-

Carboxylation: Slowly add n-butyllithium (n-BuLi) dropwise to the cooled solution. Stir the resulting mixture at -70°C for a specified time. Bubble carbon dioxide gas through the reaction mixture.

-

Work-up: Quench the reaction with an aqueous solution of ammonium chloride. Acidify the aqueous layer with a suitable acid (e.g., citric acid) to precipitate the product.

-

Deprotection: Treat the protected indazole-3-carboxylic acid with a deprotecting agent such as tetrabutylammonium fluoride (TBAF) in THF to remove the SEM group.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 1H-indazole-3-carboxylic acid.

Diversification of the Carboxylic Acid Moiety: Exploring the Chemical Space

The true power of the indazole-3-carboxylic acid scaffold lies in the facile derivatization of the carboxylic acid group, allowing for the exploration of a vast chemical space.

Amide bond formation is a cornerstone of medicinal chemistry, and indazole-3-carboxamides have shown significant biological activity.

Experimental Protocol: General Procedure for the Synthesis of 1H-Indazole-3-Carboxamides [7]

-

Activation: To a solution of 1H-indazole-3-carboxylic acid in a suitable solvent like DMF, add a coupling agent (e.g., EDC·HCl, HATU) and an activator (e.g., HOBt).

-

Base: Add a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) and stir the mixture at room temperature.

-

Amine Addition: Add the desired primary or secondary amine to the reaction mixture and continue stirring for several hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Beyond amides, the carboxylic acid can be converted into esters and hydrazides, further expanding the accessible chemical space and modulating the physicochemical properties of the resulting molecules.

Experimental Protocol: Synthesis of 1H-Indazole-3-Carboxylic Acid Methyl Ester [8]

-

Dissolve 1H-indazole-3-carboxylic acid in methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reflux the reaction mixture for several hours.

-

Cool the reaction and evaporate the methanol.

-

Work-up the residue with water and an organic solvent to isolate the methyl ester.

Experimental Protocol: Synthesis of 1H-Indazole-3-Carbohydrazide [8]

-

Dissolve 1H-indazole-3-carboxylic acid methyl ester in ethanol.

-

Add hydrazine hydrate and reflux the mixture for several hours.

-

Cool the reaction and evaporate the ethanol to obtain the hydrazide.

Biological Applications and Structure-Activity Relationships (SAR)

Indazole-3-carboxylic acid derivatives have demonstrated a remarkable range of biological activities, underscoring their importance in drug discovery.

Indazole-3-Carboxamides as CRAC Channel Blockers

A significant area of research has focused on indazole-3-carboxamides as potent blockers of the Calcium Release-Activated Calcium (CRAC) channel.[9] Aberrant activation of mast cells, which is controlled by CRAC channels, contributes to various diseases, including autoimmune disorders and cancer.[9]

CRAC Channel Signaling Pathway

Caption: The CRAC channel activation pathway leading to downstream signaling events.

Structure-Activity Relationship Insights:

-

Regiochemistry is Critical: Studies have shown that the regiochemistry of the amide linker is crucial for activity. Indazole-3-carboxamides are potent CRAC channel blockers, whereas their reverse amide isomers are often inactive.[9]

-

Aryl Substituents: The nature of the aryl group attached to the amide nitrogen significantly influences the inhibitory activity.

Anticancer Activity of Indazole Derivatives

The indazole scaffold is present in several FDA-approved anticancer drugs, and derivatives of indazole-3-carboxylic acid have shown promising antiproliferative activity.[10][11]

Mechanisms of Action:

-

Kinase Inhibition: Many indazole derivatives exert their anticancer effects by inhibiting various protein kinases that are crucial for cancer cell proliferation and survival.

-

Induction of Apoptosis: Some indazole-3-carboxylic acid derivatives have been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[10][11]

-

Inhibition of Angiogenesis: Certain indazole-based compounds can inhibit the formation of new blood vessels, a process essential for tumor growth and metastasis.

Antispermatogenic Agents

Derivatives of indazole-3-carboxylic acid have been investigated as potential non-hormonal male contraceptives due to their ability to block spermatogenesis.[12]

Mechanism of Action:

-

Sertoli Cell Targeting: These compounds are thought to primarily target Sertoli cells in the testes, which are essential for sperm development.

-

Protein Binding: Gamendazole, a potent antispermatogenic indazole carboxylic acid derivative, has been shown to bind to HSP90AB1 and EEF1A1 in Sertoli cells, leading to the disruption of spermatid adhesion and subsequent infertility.[13]

Future Directions and Conclusion

The exploration of the chemical space around the indazole-3-carboxylic acid core continues to be a vibrant and productive area of research in medicinal chemistry. The versatility of its synthesis and the diverse biological activities of its derivatives make it a highly attractive scaffold for the development of new therapeutic agents. Future efforts will likely focus on:

-

Novel Synthetic Methodologies: The development of more efficient and environmentally friendly synthetic routes to access diverse indazole-3-carboxylic acid derivatives.

-

Expansion of Biological Targets: Investigating the activity of these compounds against a wider range of biological targets to uncover new therapeutic applications.

-

Structure-Based Drug Design: Utilizing computational methods and structural biology to design more potent and selective inhibitors based on the indazole-3-carboxylic acid scaffold.

References

- Structural and functional mechanisms of CRAC channel regul

- The CRAC channel activation pathway and downstream signaling processes....

- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv

- Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)

- 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. [Link]

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- CRAC Channels and Ca2+-Dependent Gene Expression - Calcium Entry Channels in Non-Excitable Cells - NCBI. [Link]

- The molecular physiology of CRAC channels - PMC - PubMed Central. [Link]

- Schematic diagram showing the mechanism of CRAC channel activation....

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. [Link]

- The Anticancer Activity of Indazole Compounds: A Mini Review - ResearchG

- Synthesis and biological evaluation of indazole deriv

- Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A)

- 1-Halobenzyl-1H-indazole-3-carboxylic acids.

- Indazole Derivatives: Promising Anti-tumor Agents - PubMed. [Link]

- Novel Potent Indazole Carboxylic Acid Derivative Blocks Spermatogenesis and Is Contraceptive in Rats after a Single Oral Dose1 | Biology of Reproduction | Oxford Academic. [Link]

- Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. [Link]

- How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized? - Knowledge. [Link]

- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E. [Link]

- 1H-Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem - NIH. [Link]

- 1-Halobenzyl-1H-indazole-3-carboxylic acids.

- Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. | Sigma-Aldrich - Merck Millipore. [Link]

- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google P

- US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)

- Different biological activities reported with Indazole derivatives - ResearchG